1-Oxa-9-azaspiro[5.5]undec-3-ene

Catalog No.
S14083618
CAS No.
374795-41-2
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-9-azaspiro[5.5]undec-3-ene

CAS Number

374795-41-2

Product Name

1-Oxa-9-azaspiro[5.5]undec-3-ene

IUPAC Name

1-oxa-9-azaspiro[5.5]undec-3-ene

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c1-2-8-11-9(3-1)4-6-10-7-5-9/h1-2,10H,3-8H2

InChI Key

MMAAWFJDWAKTDC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC=CCO2

1-Oxa-9-azaspiro[5.5]undec-3-ene is a spirocyclic compound characterized by a unique structural framework that incorporates both nitrogen and oxygen atoms within its cyclic structure. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 1-Oxa-9-azaspiro[5.5]undec-3-ene is C9_9H15_{15}NO, and it typically exists in its hydrochloride form as 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride, which enhances its solubility and stability in biological systems.

That are typical for spirocyclic compounds:

  • Oxidation: This reaction can introduce oxygen-containing functional groups, leading to derivatives such as alcohols or ketones.
  • Reduction: Reduction reactions can modify the compound by removing oxygen or reducing double bonds.
  • Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes.

The biological activity of 1-Oxa-9-azaspiro[5.5]undec-3-ene has been notably studied in the context of its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, making it a significant target for tuberculosis treatment. The compound exhibits high activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in combating this infectious disease .

The synthesis of 1-Oxa-9-azaspiro[5.5]undec-3-ene typically involves several key methods:

  • Prins Cyclization Reaction: A common method that facilitates the formation of the spirocyclic structure in a single step.
  • Olefin Metathesis: Utilizing a Grubbs catalyst, this method allows for the construction of complex spirocyclic frameworks but is often more complex and costly compared to other synthetic routes .

These methods enable researchers to produce this compound efficiently while exploring modifications to enhance its biological properties.

1-Oxa-9-azaspiro[5.5]undec-3-ene has several applications across different fields:

  • Medicinal Chemistry: Its unique structure makes it a promising candidate for drug development, particularly in targeting resistant strains of Mycobacterium tuberculosis.
  • Chemical Research: The compound serves as a versatile scaffold for synthesizing various bioactive molecules, allowing researchers to explore new therapeutic agents.

Studies on the interactions of 1-Oxa-9-azaspiro[5.5]undec-3-ene with biological targets have primarily focused on its role as an inhibitor of the MmpL3 protein. The mechanism involves binding to this protein and disrupting its function, which is crucial for bacterial cell wall synthesis and integrity. This interaction leads to the inhibition of bacterial growth, showcasing the compound's potential as an antibiotic agent .

Several compounds share structural similarities with 1-Oxa-9-azaspiro[5.5]undec-3-ene, each exhibiting unique properties:

Compound NameStructural CharacteristicsUnique Properties
1-Oxa-9-Azaspiro[5.5]undecaneLacks double bondMore saturated structure
1-Oxa-9-Azaspiro[5.5]undec-2-en-4-oneContains a ketone functional groupDifferent reactivity due to ketone presence
9-(4-tert-butylbenzyl)-1-Oxa-9-Azaspiro[5.5]undecaneSimilar spirocyclic structure with additional aromatic groupEnhanced antibacterial activity

The uniqueness of 1-Oxa-9-azaspiro[5.5]undec-3-ene lies in its specific spirocyclic arrangement that combines both nitrogen and oxygen atoms, contributing to its versatility in

Spiroannulation reactions are pivotal for assembling the bicyclic core of 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives. Two principal catalytic strategies have emerged: N-heterocyclic carbene (NHC)-mediated oxidative spiroannulation and conjugate addition/dipolar cycloaddition cascades.

NHC-Catalyzed Oxidative Spiroannulation

NHC catalysts have proven effective in generating α,β-unsaturated acyl azolium intermediates from isatin-derived enals under oxidative conditions. For example, Lin et al. demonstrated that a C1-symmetric NHC catalyst promotes a Michael addition/spiroannulation cascade with 1,3-dicarbonyl compounds, yielding spirooxindole δ-lactones with up to 96% enantioselectivity. This method leverages the electrophilic nature of the acyl azolium species to trap nucleophiles, enabling the formation of congested quaternary centers (Fig. 1).

Conjugate Addition/Dipolar Cycloaddition Cascades

A tandem conjugate addition/dipolar cycloaddition approach has been employed to construct azaspiro[5.5]undecane systems. Kato et al. reported the reaction of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene, which proceeds via nitrone formation followed by intramolecular cycloaddition. This cascade reaction achieves high stereoselectivity and functional group tolerance, making it suitable for synthesizing complex spirocycles.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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